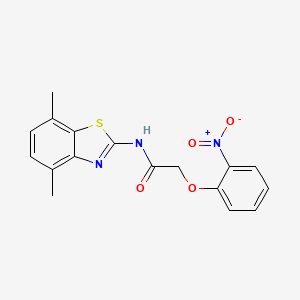![molecular formula C16H17ClN2O4S B4400730 N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400730.png)
N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide, commonly known as CES-101, is a small molecule inhibitor of the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a transmembrane protein that is highly expressed in the nervous system, where it plays a role in axon growth and regeneration. Inhibition of PTPσ has been shown to promote axon growth and regeneration in vitro and in vivo, making it a promising target for the development of new therapies for spinal cord injury and other neurodegenerative diseases.
Mécanisme D'action
PTPσ is a transmembrane protein that is highly expressed in the nervous system, where it plays a role in axon growth and regeneration. Inhibition of PTPσ has been shown to promote axon growth and regeneration in vitro and in vivo. CES-101 is a small molecule inhibitor of PTPσ that binds to the catalytic domain of the protein, blocking its activity and promoting axon growth and regeneration.
Biochemical and Physiological Effects
CES-101 has been shown to promote axon growth and regeneration in vitro and in vivo. In addition, it has been shown to improve functional recovery in animal models of spinal cord injury. CES-101 does not appear to have any significant off-target effects or toxicity, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CES-101 is its specificity for PTPσ, which makes it a useful tool for studying the role of PTPσ in axon growth and regeneration. However, CES-101 is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to issues with bioavailability and target engagement.
Orientations Futures
There are several potential future directions for research on CES-101 and its potential as a therapeutic agent for spinal cord injury and other neurodegenerative diseases. These include:
1. Further preclinical studies to investigate the efficacy and safety of CES-101 in animal models of spinal cord injury and other neurodegenerative diseases.
2. Development of more potent and selective PTPσ inhibitors based on the structure of CES-101.
3. Investigation of the potential of CES-101 to promote axon growth and regeneration in other neurological conditions, such as traumatic brain injury and multiple sclerosis.
4. Clinical trials to investigate the safety and efficacy of CES-101 in humans with spinal cord injury and other neurodegenerative diseases.
Applications De Recherche Scientifique
CES-101 has been the subject of several scientific studies investigating its potential as a therapeutic agent for spinal cord injury and other neurodegenerative diseases. In vitro studies have shown that CES-101 promotes axon growth and regeneration in neurons, while in vivo studies have demonstrated its ability to improve functional recovery in animal models of spinal cord injury.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(ethylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-3-24(21,22)19-13-7-4-11(5-8-13)16(20)18-14-10-12(17)6-9-15(14)23-2/h4-10,19H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLMHUISBQGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3-isopropoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4400649.png)
![4-[2-(3-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400653.png)

![5-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4400680.png)
![2-methoxy-3-methyl-N-(2-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4400683.png)
![1-methyl-4-{2-[(4-methylphenyl)thio]ethyl}piperazine hydrochloride](/img/structure/B4400684.png)

![1-{4-[3-(dimethylamino)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4400690.png)
![5-chloro-2-methoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4400696.png)

![4-[(ethylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4400712.png)

![2,2-dimethyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4400753.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4400757.png)